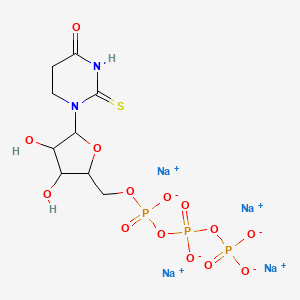
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is an organic compound with the molecular formula C6H9N3S3 It is a derivative of triazine, characterized by the presence of three methyl groups and three thione groups attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione can be synthesized through the reaction of 1,3,5-trimethyl-1,3,5-triazinane with sulfur. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_9\text{N}_3 + 3\text{S} \rightarrow \text{C}_6\text{H}_9\text{N}_3\text{S}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides (C6H9N3S2O) or sulfones (C6H9N3SO2).
Reduction: Thiol derivatives (C6H9N3S2SH).
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
科学的研究の応用
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione involves its interaction with molecular targets through its thione groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The compound may also undergo redox reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione: Similar structure but with oxygen atoms instead of sulfur.
1,3,5-Trimethyl-1,3,5-triazinane: Lacks the thione groups, resulting in different chemical properties.
1,3,5-Triazine: The parent compound with a simpler structure.
Uniqueness
1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione is unique due to the presence of three thione groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
938-65-8 |
|---|---|
分子式 |
C6H9N3S3 |
分子量 |
219.4 g/mol |
IUPAC名 |
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C6H9N3S3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3 |
InChIキー |
LHAWSUXWSYKHAS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=S)N(C(=S)N(C1=S)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


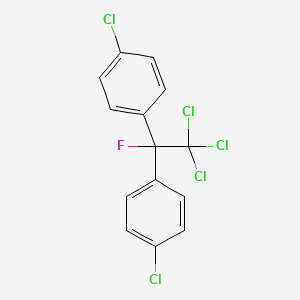
![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)

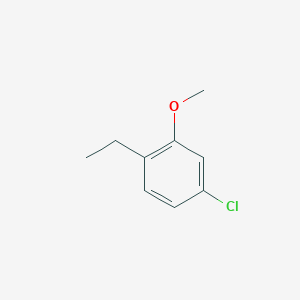
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
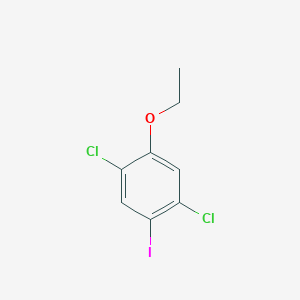
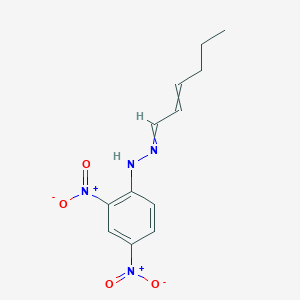
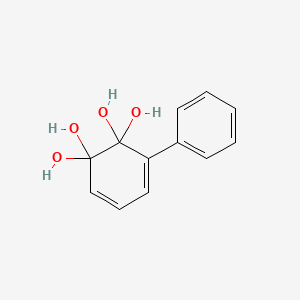
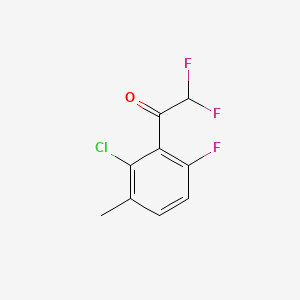
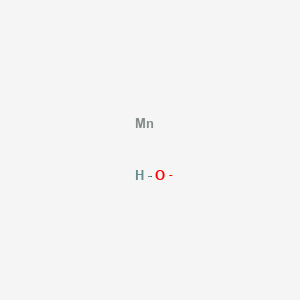
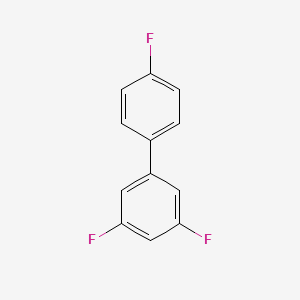
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760215.png)
